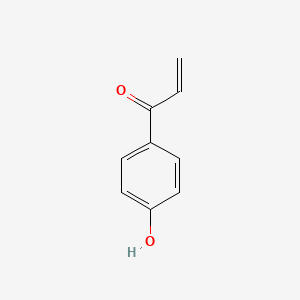
1-(4-Hydroxyphenyl)prop-2-en-1-one
Cat. No. B3333289
Key on ui cas rn:
95605-38-2
M. Wt: 148.16 g/mol
InChI Key: NKPPNPJUBLEKAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08404664B2
Procedure details


The mixture of 4-hydroxyacetophenone (2.719 g, 20 mmol), paraformaldehyde (2.702 g, 90 mmol) and N-methylanilinium trifluoroacetate (6.603 g, 30 mmol) in 20 mL of anhydrous THF was refluxed for 3.5 h and cooled to room temperature. To the red solution was added 60 mL of diethyl ether and the mixture was vigorously stirred for 15 min. The resultant yellow solution was decanted and residual brown-red sticky mud was repeatedly extracted with 50 mL portions of diethyl ether until it turned into yellow solid. The combined organic extracts were washed with half saturated sodium bicarbonate solution (2×) and the aqueous wash was extracted with ether (2×). The combined organic layers were dried over anhydrous sodium sulfate prior to concentration. Flash chromatography on silica gel with 5:1 hexanes/ethyl acetate as the eluent afforded product 27 (1.21 g, 41%) as a pale yellow solid. 1H NMR (400 MHz, CDCl3): δ 5.89 (dd, J=1.8, 10.6 Hz, 1H), 5.91 (s, 1H), 6.43 (dd, J=1.6, 16.9 Hz, 1H), 6.92 (d, J=8.4 Hz, 2H), 7.17 (dd, J=10.6, 17.2 Hz, 1H), 7.93 (d, J=8.4 Hz, 2H).






Name
Yield
41%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]([C:4]1[CH:5]=[CH:6][C:7]([OH:10])=[CH:8][CH:9]=1)=[O:3].C=O.F[C:14](F)(F)C([O-])=O.C[NH2+]C1C=CC=CC=1.C(OCC)C>C1COCC1>[OH:10][C:7]1[CH:8]=[CH:9][C:4]([C:2](=[O:3])[CH:1]=[CH2:14])=[CH:5][CH:6]=1 |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2.719 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(=O)C=1C=CC(=CC1)O
|
|
Name
|
|
|
Quantity
|
2.702 g
|
|
Type
|
reactant
|
|
Smiles
|
C=O
|
|
Name
|
|
|
Quantity
|
6.603 g
|
|
Type
|
reactant
|
|
Smiles
|
FC(C(=O)[O-])(F)F.C[NH2+]C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Two
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OCC
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was vigorously stirred for 15 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was refluxed for 3.5 h
|
|
Duration
|
3.5 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resultant yellow solution was decanted
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
residual brown-red sticky mud was repeatedly extracted with 50 mL portions of diethyl ether until it
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic extracts were washed with half saturated sodium bicarbonate solution (2×)
|
WASH
|
Type
|
WASH
|
|
Details
|
the aqueous wash
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
was extracted with ether (2×)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic layers were dried over anhydrous sodium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
to concentration
|
Outcomes


Product
Details
Reaction Time |
15 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC1=CC=C(C=C1)C(C=C)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.21 g | |
| YIELD: PERCENTYIELD | 41% | |
| YIELD: CALCULATEDPERCENTYIELD | 40.8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
